molecular formula C6H7ClN2O2 B022480 (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid CAS No. 17561-26-1

(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid

Cat. No.: B022480
CAS No.: 17561-26-1
M. Wt: 174.58 g/mol
InChI Key: JZLQYMHAXPPICX-YFKPBYRVSA-N
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Description

(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid is a chiral compound that features a chlorine atom and an imidazole ring

Mechanism of Action

Target of Action

The compound “(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid”, also known as “(S)-2-Chloro-3-(1H-imidazol-4-yl)propanoic acid”, is an imidazole derivative . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on their specific structure and the biological activity they exhibit. For instance, some imidazole derivatives act by inhibiting key enzymes in the biochemical pathways of pathogens, thereby exerting their antimicrobial or antitumor effects . .

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways. For example, propionic acid, a related compound, has been shown to indirectly inhibit the pyruvate dehydrogenase complex, which links glycolysis and the citric acid cycle by converting pyruvate into acetyl-CoA . .

Pharmacokinetics

For instance, ibuprofen, a propionic acid derivative, demonstrates marked stereoselectivity in its pharmacokinetics .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, which can result in various molecular and cellular effects depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolism of certain compounds, which can affect their action . .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include nickel-catalyzed addition to nitriles . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production of (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid may involve large-scale synthesis using similar methodologies but with enhanced reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can be employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the propionic acid moiety.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways involving imidazole derivatives.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-[4(5)-imidazolyl]propionic Acid: Lacks the chiral center, making it less specific in its interactions.

    3-[4(5)-imidazolyl]propionic Acid: Does not contain the chlorine atom, which may affect its reactivity and binding properties.

    2-Chloro-3-[4(5)-pyridyl]propionic Acid: Contains a pyridine ring instead of an imidazole ring, leading to different chemical and biological properties.

Uniqueness

(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid is unique due to its chiral center and the presence of both a chlorine atom and an imidazole ring

Properties

IUPAC Name

(2S)-2-chloro-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLQYMHAXPPICX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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